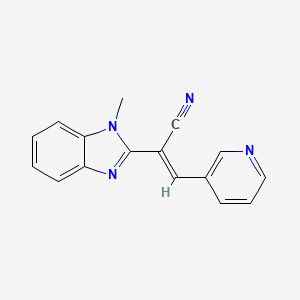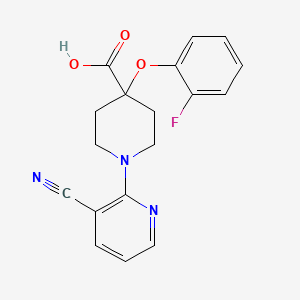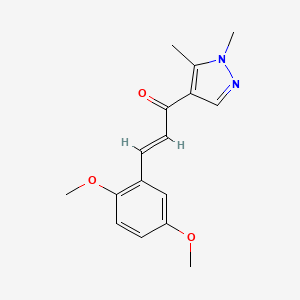
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a butylphenyl group and two dimethylcarboxamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Butylphenyl Group: The piperidine ring is then subjected to a substitution reaction with a butylphenyl group. This step may involve the use of a suitable catalyst and reaction conditions to ensure selective substitution.
Introduction of Dimethylcarboxamide Groups: The final step involves the introduction of dimethylcarboxamide groups through an amidation reaction. This step may require the use of reagents such as dimethylamine and appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of N3-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the butylphenyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, catalysts, and solvents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N3-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-butylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
- N-(4-butylphenyl)-N’-(3-methyl-2-pyridinyl)urea
Uniqueness
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propiedades
IUPAC Name |
3-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-5-7-15-9-11-17(12-10-15)20-18(23)16-8-6-13-22(14-16)19(24)21(2)3/h9-12,16H,4-8,13-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWDWVJCACVOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid](/img/structure/B5438616.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5438624.png)
![(5Z)-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5438630.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5438631.png)



![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)
![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B5438711.png)
